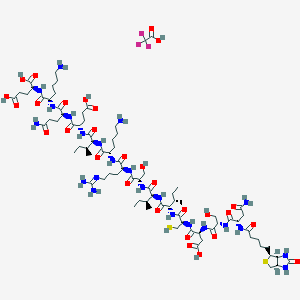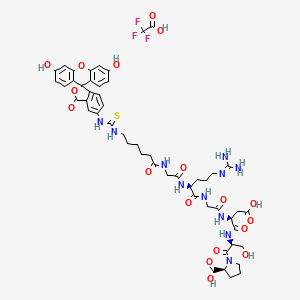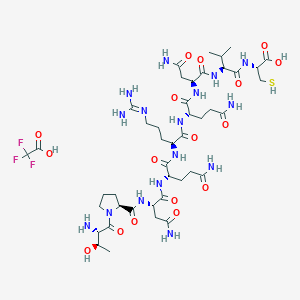
RGD-targeted Proapoptotic Peptide Trifluoroacetate
Descripción general
Descripción
The RGD-targeted Proapoptotic Peptide is a molecule designed for targeted cancer therapy . It is derived from an individual RGD (Arg-Gly-Asp) peptide, which has the ability to recognize the integrin receptor on the cancer cell surface . This peptide, also known as “internalizing RGD” or “iRGD”, has been the focus of research as a new targeting motif since it was discovered . Many types of molecules have been associated with this peptide for their targeted delivery to cancer cells .
Synthesis Analysis
The synthesis of RGD-targeted Proapoptotic Peptide involves the covalent conjugation of a drug with an integrin-targeted RGD-peptide through non-cleavable or cleavable linkers . This creates new molecular entities that recapitulate the strengths of the individual modules, such as diseased cell affinity and selectivity, therapeutic potency, while possibly providing dual or synergistic action, as well as enhanced safety and pharmacokinetic profiles .
Molecular Structure Analysis
The structure of the RGD peptide is composed of three amino acids: arginine (Arg), glycine (Gly), and aspartic acid (Asp) . The RGD motif is formed by a linear arrangement of these amino acids . This peptide can be found in cell adhesion and signaling proteins, such as fibronectin, vitronectin, and fibrinogen .
Chemical Reactions Analysis
RGD peptides are capable of inducing apoptosis through direct activation of procaspase-3 to caspase-3 in cells . At a concentration of 2.5 µM, this molecule induced the intracellular release of an active KLA peptide, which in turn caused mitochondrial depolarization and cell death in vitro in tumor cells .
Physical And Chemical Properties Analysis
The physical and chemical properties of RGD-targeted Proapoptotic Peptide are largely determined by the properties of the RGD peptide and the drug molecule it is conjugated with . The properties of the resulting conjugate can be controlled by carefully designing the linker-spacer combinations .
Aplicaciones Científicas De Investigación
RGD-targeted Proapoptotic Peptide Trifluoroacetate has been studied in a variety of scientific research applications. It has been used to induce apoptosis in cancer cells, as well as to modulate the immune system. It has also been studied for its potential to treat various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. Additionally, it has been studied for its ability to target specific cells, such as cancer cells, and for its potential to improve drug delivery.
Mecanismo De Acción
Target of Action
The primary target of the RGD-targeted Proapoptotic Peptide Trifluoroacetate is the integrin receptor on the cancer cell surface . The RGD (Arginine-Glycine-Aspartic acid) motif in the peptide is a tri-peptide sequence that has a high affinity to integrin receptors . These receptors are overexpressed on the surface of cancer cells, making them an ideal target for cancer therapy .
Mode of Action
The this compound interacts with its target by recognizing and binding to the integrin receptors on the cancer cell surface . This peptide has an additional outstanding feature to penetrate to the extravascular space of the tumor and ability to penetrate to cancer cells . This interaction leads to changes in the cancer cells, disrupting their normal function and leading to their death .
Biochemical Pathways
It’s known that the peptide disrupts the normal function of cancer cells, which likely involves various biochemical pathways related to cell growth and survival .
Pharmacokinetics
Peptides are generally known for their lower molecular weight, which leads to more convenient production, lower immunogenicity, and more permeability in comparison with whole antibodies and even antibody fragments . These properties likely contribute to the bioavailability of the peptide.
Result of Action
The this compound induces apoptosis, or programmed cell death, in cancer cells . This is achieved by disrupting the normal function of the cells, leading to their death . The peptide has been shown to significantly enhance the anti-proliferative effects compared to its native form .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of RGD-targeted Proapoptotic Peptide Trifluoroacetate in lab experiments has a number of advantages and limitations. One advantage is that it is easy to synthesize and can be purified using a variety of methods. Additionally, it has been found to be effective in inducing apoptosis in cancer cells and modulating the immune system. However, one limitation is that it can be difficult to target specific cells, and it may not be effective in all cell types.
Direcciones Futuras
There are a number of potential future directions for the use of RGD-targeted Proapoptotic Peptide Trifluoroacetate in scientific research. One potential direction is to explore its potential as a therapeutic agent for cancer and other diseases. Additionally, it could be studied for its potential to target specific cells and improve drug delivery. Furthermore, it could be studied for its potential to modulate the immune system and reduce inflammation. Finally, it could be studied for its potential to improve cognitive function and reduce the risk of cardiovascular disease.
Métodos De Síntesis
RGD-targeted Proapoptotic Peptide Trifluoroacetate is synthesized using a combination of solid-phase peptide synthesis and liquid-phase peptide synthesis. The solid-phase method involves the use of a resin to attach the peptide to a solid surface, while the liquid-phase method involves the use of a solvent to dissolve the peptide and allow it to be purified. Both methods are used to create the desired peptide sequence of arginine, glycine, and aspartic acid.
Análisis Bioquímico
Biochemical Properties
The RGD-targeted Proapoptotic Peptide Trifluoroacetate interacts with integrin receptors on the cell surface . The RGD motif in the peptide is recognized by these receptors, facilitating the peptide’s entry into the cell . The nature of these interactions is specific, as the RGD motif is a highly conserved sequence that is recognized by integrin receptors .
Cellular Effects
The this compound has significant effects on various types of cells, particularly cancer cells . It influences cell function by interacting with integrin receptors on the cell surface . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The this compound exerts its effects at the molecular level through its interaction with integrin receptors . The binding of the peptide to these receptors facilitates its entry into the cell . Once inside the cell, the peptide can influence various cellular processes, including changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of the this compound can change over time in laboratory settings . The peptide is stable under storage conditions of -20 ± 5 °C
Transport and Distribution
The this compound is transported and distributed within cells and tissues through its interaction with integrin receptors
Propiedades
IUPAC Name |
(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[[2-[[(1R,4S,7R,12S,15S,18R,21S,27S)-7-[[(2S)-2-aminopropanoyl]amino]-15-benzyl-27-(3-carbamimidamidopropyl)-4,21-bis(carboxymethyl)-3,6,14,17,20,23,26,29-octaoxo-9,10,31,32-tetrathia-2,5,13,16,19,22,25,28-octazabicyclo[16.11.4]tritriacontane-12-carbonyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C116H199N35O31S4.C2HF3O2/c1-60(2)46-77(105(171)130-66(11)95(161)137-73(34-19-25-41-119)102(168)143-78(47-61(3)4)106(172)131-65(10)94(160)136-72(33-18-24-40-118)101(167)140-75(36-21-27-43-121)104(170)145-80(49-63(7)8)107(173)132-67(12)96(162)138-74(35-20-26-42-120)103(169)144-79(48-62(5)6)108(174)133-68(13)97(163)141-76(115(181)182)37-22-28-44-122)142-100(166)71(32-17-23-39-117)134-89(153)54-127-88(152)53-128-99(165)84-56-183-184-57-85(148-93(159)64(9)123)113(179)147-83(52-92(157)158)111(177)151-86-58-185-186-59-87(114(180)146-81(109(175)149-84)50-69-30-15-14-16-31-69)150-110(176)82(51-91(155)156)135-90(154)55-129-98(164)70(139-112(86)178)38-29-45-126-116(124)125;3-2(4,5)1(6)7/h14-16,30-31,60-68,70-87H,17-29,32-59,117-123H2,1-13H3,(H,127,152)(H,128,165)(H,129,164)(H,130,171)(H,131,172)(H,132,173)(H,133,174)(H,134,153)(H,135,154)(H,136,160)(H,137,161)(H,138,162)(H,139,178)(H,140,167)(H,141,163)(H,142,166)(H,143,168)(H,144,169)(H,145,170)(H,146,180)(H,147,179)(H,148,159)(H,149,175)(H,150,176)(H,151,177)(H,155,156)(H,157,158)(H,181,182)(H4,124,125,126);(H,6,7)/t64-,65+,66-,67+,68+,70-,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81-,82-,83-,84+,85-,86-,87-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYOGMZDMOMCGJ-KDBWWPLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C1CSSCC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCCNC(=N)N)CC(=O)O)CC(=O)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CSSC[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)CC(=O)O)CC3=CC=CC=C3)C(=O)NCC(=O)NCC(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C118H200F3N35O33S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2822.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















